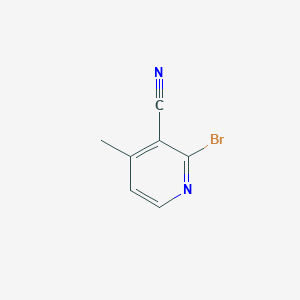

2-Bromo-4-methylpyridine-3-carbonitrile

Description

2-Bromo-4-methylpyridine-3-carbonitrile (CAS: 65996-02-3) is a brominated pyridine derivative with a methyl group at position 4 and a carbonitrile group at position 3. Its molecular formula is C₇H₅BrN₂, and it is widely used as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine and nitrile substituents . The compound’s safety data sheet (SDS) highlights precautions for handling, including respiratory protection and avoidance of dust formation, under GHS guidelines .

Properties

IUPAC Name |

2-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOLDVXLQXLZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512958 | |

| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-02-3 | |

| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylpyridine-3-carbonitrile typically involves the bromination of 4-methylpyridine-3-carbonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored, and the product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-4-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Coupling Products: Biaryl compounds or other complex organic structures.

Reduction Products: Primary amines.

Scientific Research Applications

Chemistry: 2-Bromo-4-methylpyridine-3-carbonitrile is used as a building block in organic synthesis. It is valuable in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to develop new drugs with potential therapeutic effects.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are investigated for their efficacy in protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpyridine-3-carbonitrile depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

4-Bromo-3-methyl-pyridine-2-carbonitrile (CAS: 886372-11-8)

- Structural Differences : Bromine at position 4, methyl at position 3, and nitrile at position 2.

- Molecular Formula : C₇H₅BrN₂ (same as the parent compound).

- Key Properties : Positional isomerism alters electronic effects; the nitrile at position 2 may reduce steric hindrance compared to the parent compound.

- Applications : Used in Suzuki-Miyaura coupling reactions for drug discovery. Its MDL number (MFCD07374923) indicates specialized catalog availability .

5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile (CAS: 1707727-64-7)

- Structural Differences : Bromine at position 5, methoxyethyl at position 1, and a partially saturated dihydropyridine ring with a ketone at position 4.

- Molecular Formula : C₁₀H₁₀BrN₂O₂.

- Applications: Potential intermediate for kinase inhibitors due to its dihydropyridine scaffold .

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2068065-05-2)

- Structural Differences : Fused pyrazolo-pyridine system with bromine at position 4, hydroxyl at position 6, and nitrile at position 3.

- Molecular Formula : C₈H₄BrN₃O.

- Key Properties : The hydroxyl group introduces acidity (pKa ~8–10), and the fused ring system enhances planar rigidity for DNA intercalation studies.

- Applications : Explored in anticancer research due to its heterocyclic hybrid structure .

3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

- Structural Differences : Trifluoromethyl at position 5, 4-bromophenylsulfanyl at position 3, and nitrile at position 2.

- Molecular Formula : C₁₃H₇BrF₃N₂S.

- Key Properties : The trifluoromethyl group increases lipophilicity (logP ~3.5), while the phenylsulfanyl moiety enables π-π stacking interactions.

- Applications : Used in materials science for fluorinated polymer precursors .

2-(Benzylsulfanyl)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS: 375359-57-2)

- Structural Differences : Bromine on a substituted phenyl ring, tetrahydropyridine backbone with a benzylsulfanyl group and nitrile at position 3.

- Molecular Formula : C₂₁H₁₈BrN₃O₂S.

- Key Properties : Partial saturation reduces aromaticity, increasing conformational flexibility for binding to enzyme active sites.

- Applications : Investigated as a protease inhibitor in antiviral therapies .

Comparative Data Table

Key Research Findings

- Reactivity : Bromine in this compound undergoes nucleophilic substitution more readily than its positional isomer (4-Bromo-3-methyl-pyridine-2-carbonitrile) due to electronic effects from the nitrile group .

- Biological Activity : Compounds with fused or saturated rings (e.g., tetrahydropyridine in ) show enhanced bioavailability compared to fully aromatic analogs .

- Synthetic Utility : The parent compound’s methyl and nitrile groups enable sequential functionalization, as demonstrated in palladium-catalyzed cross-coupling reactions .

Biological Activity

Overview

2-Bromo-4-methylpyridine-3-carbonitrile (C7H5BrN2) is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the second position, a methyl group at the fourth position, and a nitrile group at the third position, making it a valuable precursor in the synthesis of various biologically active molecules, including antiretroviral drugs like nevirapine.

The biological activity of this compound primarily arises from its interaction with various enzymes and proteins.

Target of Action

- Enzymatic Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and the detoxification process in organisms.

Mode of Action

- Inhibition and Modulation : The compound can inhibit or modify the activity of specific enzymes. For example, it has been observed to inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular functions such as gene expression and metabolism.

The compound exhibits significant biochemical properties that influence its biological activity:

- Cellular Effects : It alters gene expression related to inflammatory responses, modulating immune responses in various cell types.

- Dosage Effects : In animal models, low doses may show minimal effects, while higher doses can lead to toxicity, including liver and kidney damage.

Case Studies

- Nevirapine Synthesis : As a precursor to nevirapine, this compound plays a critical role in HIV treatment. Its synthesis pathway has been optimized for better yields in pharmaceutical applications.

- Anti-inflammatory Properties : Studies have indicated that this compound can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Chemical Reactions

The compound is versatile in chemical reactions:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Can undergo nucleophilic substitution where bromine is replaced by nucleophiles like amines. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules. |

| Reduction Reactions | The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. |

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Cytochrome P450 Interaction : It interacts with cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics and endogenous compounds.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its movement across cellular membranes, influencing its bioavailability and distribution within tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.